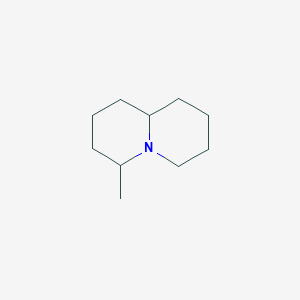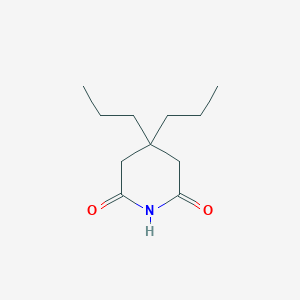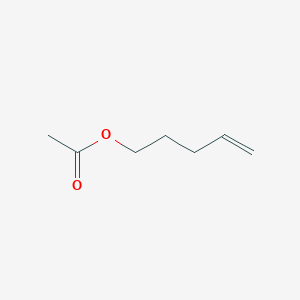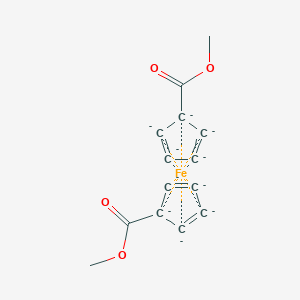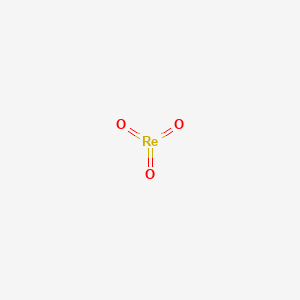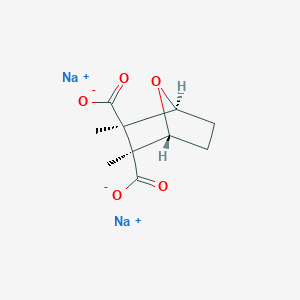
Citrosalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citrosalic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of salicylic acid and is commonly found in citrus fruits. Citrosalic acid has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of citrosalic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Citrosalic acid may also work by interfering with the production of reactive oxygen species, which can cause cellular damage.
Biochemische Und Physiologische Effekte
Citrosalic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Citrosalic acid has also been shown to have antimicrobial properties, which could be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using citrosalic acid in lab experiments is that it is a natural compound and is readily available in citrus fruits. Citrosalic acid is also relatively easy to synthesize in the lab. However, one limitation of using citrosalic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on citrosalic acid. One area of research could be to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of inflammatory conditions. Another area of research could be to investigate its potential use as a natural preservative in food and cosmetics. Additionally, further research could be done to understand the mechanism of action of citrosalic acid and its potential interactions with other compounds.
Synthesemethoden
Citrosalic acid can be synthesized by reacting salicylic acid with citric anhydride in the presence of a catalyst. The reaction results in the formation of citrosalic acid, which can then be purified through various methods such as recrystallization.
Wissenschaftliche Forschungsanwendungen
Citrosalic acid has shown potential applications in various scientific fields, including medicine, agriculture, and cosmetics. In medicine, it has been studied for its anti-inflammatory and analgesic properties. Citrosalic acid has also been shown to have antimicrobial properties and could be used as a natural preservative in food and cosmetics. In agriculture, citrosalic acid has been studied for its ability to enhance plant growth and improve crop yield.
Eigenschaften
CAS-Nummer |
1400-58-4 |
|---|---|
Produktname |
Citrosalic acid |
Molekularformel |
C21H16O11 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-[2-[4-[2-(2-carboxyphenoxy)-2-oxoethyl]-5-oxo-1,3-dioxolan-4-yl]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C21H16O11/c22-16(31-14-7-3-1-5-12(14)18(24)25)9-21(20(28)29-11-30-21)10-17(23)32-15-8-4-2-6-13(15)19(26)27/h1-8H,9-11H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
MZRMRMTUUHHONC-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Andere CAS-Nummern |
1400-58-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




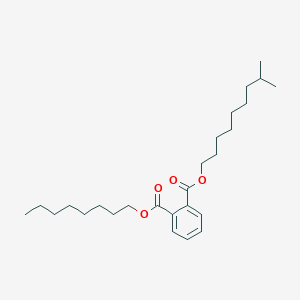
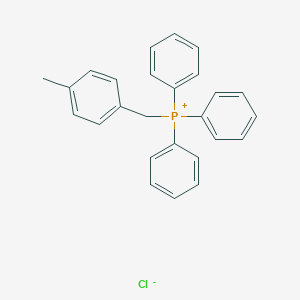

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)


